(2,5-Dimethylanilino)thiourea

Overview

Description

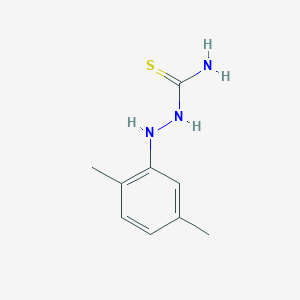

(2,5-Dimethylanilino)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound this compound is specifically a derivative of thiourea where the nitrogen atoms are substituted with a 2,5-dimethylanilino group.

Mechanism of Action

Target of Action

(2,5-Dimethylanilino)thiourea, like other thiourea derivatives, has been found to interact with several key enzymes in the body. These include α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes such as carbohydrate digestion, neurotransmission, and regulation of glucose metabolism .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of these enzymes. For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars. This inhibition can help manage blood sugar levels, making these compounds potentially useful in the treatment of diabetes . Similarly, by inhibiting AChE and BuChE, which are involved in the breakdown of the neurotransmitter acetylcholine, the compound can influence neurotransmission .

Biochemical Pathways

The inhibition of these enzymes affects several biochemical pathways. The inhibition of α-amylase and α-glucosidase slows down the breakdown of carbohydrates, affecting the glucose metabolism pathway . The inhibition of AChE and BuChE affects the cholinergic system, which plays a key role in memory and learning, muscle function, and other aspects of the nervous system .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific enzymes it targets. For instance, by inhibiting α-amylase and α-glucosidase, it can help regulate blood sugar levels . By inhibiting AChE and BuChE, it can potentially influence neurological functions .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

(2,5-Dimethylanilino)thiourea and its derivatives have been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . These properties are believed to be due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

Cellular Effects

The cellular effects of this compound are diverse. For instance, thiourea derivatives have shown remarkable inhibition activity when compared with standard inhibitors . This suggests that this compound could have a significant impact on various types of cells and cellular processes.

Molecular Mechanism

It is believed that the biological activity of these compounds is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

Temporal Effects in Laboratory Settings

Thiourea and its derivatives have been found to possess numerous beneficial properties, suggesting that they could have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that thiourea and some monosubstituted thioureas are toxic and tumorogenic .

Metabolic Pathways

It is known that thiourea and its derivatives have a wide range of uses in organic synthesis reactions as intermediates .

Transport and Distribution

It is known that thiourea and its derivatives have a wide range of uses in organic synthesis reactions as intermediates .

Subcellular Localization

It is known that thiourea and its derivatives have a wide range of uses in organic synthesis reactions as intermediates .

Preparation Methods

The synthesis of (2,5-Dimethylanilino)thiourea typically involves the reaction of 2,5-dimethylaniline with thiocarbamoyl chloride or isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for thiourea derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

(2,5-Dimethylanilino)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.

Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include mild to moderate temperatures, organic solvents, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thioureas, thiols, and amines .

Scientific Research Applications

(2,5-Dimethylanilino)thiourea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets and pathways.

Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in plastics and rubber

Comparison with Similar Compounds

(2,5-Dimethylanilino)thiourea can be compared with other thiourea derivatives such as:

Phenylthiourea: Similar in structure but with different substituents on the aromatic ring, leading to variations in biological activity and chemical reactivity.

N,N’-Disubstituted thioureas: These compounds have different substituents on the nitrogen atoms, which can significantly alter their properties and applications.

Isothioureas: These are tautomers of thioureas with different bonding arrangements, resulting in distinct chemical and biological behaviors.

Biological Activity

(2,5-Dimethylanilino)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological effects, including:

- Antibacterial Activity : The compound demonstrates significant inhibitory effects against a range of bacterial strains.

- Antifungal Properties : It has shown efficacy against several fungal pathogens.

- Anticancer Potential : Research indicates it may inhibit cancer cell proliferation through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with key enzymes and cellular pathways:

- Enzyme Inhibition : It inhibits enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making it potentially useful for diabetes management.

- Oxidative Stress Response : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells while sparing normal cells .

The compound exhibits several biochemical properties that contribute to its biological activity:

Case Study 1: Antidiabetic Effects

A study evaluated the inhibitory effects of synthesized thiourea derivatives on α-amylase and α-glucosidase. The results showed that these compounds significantly reduced glucose absorption in vitro compared to standard antidiabetic drugs like acarbose. This suggests potential for developing new diabetes therapies based on thiourea derivatives .

Case Study 2: Anticancer Activity

In a recent investigation, this compound was tested against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity and induced apoptosis through mitochondrial pathways. Histopathological examinations confirmed reduced tumor growth in animal models treated with the compound .

Toxicity and Safety Considerations

While this compound shows promising biological activities, toxicity studies indicate potential adverse effects. High doses have been linked to reproductive toxicity and thyroid dysfunction in animal models. Long-term exposure studies are necessary to fully understand the safety profile of this compound .

Properties

IUPAC Name |

(2,5-dimethylanilino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOJKRFUDRHUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251255 | |

| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56737-76-9 | |

| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.